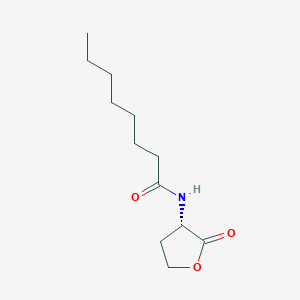

N-Octanoyl-L-homoserine lactone

Description

N-(2-Oxotetrahydrofuran-3-YL)octanamide has been reported in Aliivibrio fischeri and Azospirillum lipoferum with data available.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305072 | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147852-84-4 | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147852-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of C8-HSL: An In-depth Technical Guide

Introduction

Cell-to-cell communication in bacteria, a process known as quorum sensing (QS), allows individual bacterial cells to coordinate their gene expression and collective behavior in response to population density. This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers. Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the discovery, history, signaling mechanism, and experimental analysis of a key AHL, N-octanoyl-L-homoserine lactone (C8-HSL), a pivotal signaling molecule for numerous bacterial species.

Discovery and Historical Context

The journey to understanding C8-HSL is intertwined with the foundational discoveries of quorum sensing in the bioluminescent marine bacterium Vibrio fischeri. Initial research in the 1970s focused on how these bacteria coordinate light production at high cell densities, leading to the identification of the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), and the fundamental LuxI/LuxR regulatory system.[1][2]

Subsequent investigations revealed that V. fischeri possesses a second quorum-sensing system, the AinS/AinR system, which utilizes a different AHL.[3] In the mid-1990s, this second autoinducer was identified as this compound (C8-HSL).[4] This discovery broadened the understanding of quorum sensing, demonstrating that bacteria could utilize multiple AHL signals to fine-tune the regulation of gene expression. The AinS synthase was found to be responsible for the synthesis of C8-HSL, which, in V. fischeri, plays a role in controlling colonization factors and inhibiting luminescence at low cell densities.[3][4] Since its discovery in V. fischeri, C8-HSL has been identified as a key signaling molecule in a wide range of Gram-negative bacteria, regulating diverse processes such as virulence, biofilm formation, and secondary metabolite production.[5]

The C8-HSL Signaling Pathway

The C8-HSL signaling pathway is a canonical example of a LuxI/LuxR-type quorum-sensing circuit. The core components of this pathway are a LuxI-type synthase that produces C8-HSL and a LuxR-type transcriptional regulator that detects C8-HSL and modulates gene expression.

-

Synthesis of C8-HSL: C8-HSL is synthesized by a LuxI-family synthase, such as AinS in Vibrio fischeri. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP), specifically octanoyl-ACP, as the donor of the acyl side chain.

-

Signal Accumulation and Diffusion: As the bacterial population density increases, the concentration of C8-HSL in the surrounding environment rises. C8-HSL is a small, diffusible molecule that can freely pass across the bacterial cell membrane.

-

Receptor Binding and Activation: Once the intracellular concentration of C8-HSL reaches a certain threshold, it binds to its cognate LuxR-type receptor protein. This binding induces a conformational change in the receptor, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.

-

Transcriptional Regulation: The C8-HSL-LuxR complex then acts as a transcriptional activator or repressor, modulating the expression of genes involved in various collective behaviors.

Quantitative Data

The following tables summarize key quantitative data related to C8-HSL, providing a basis for comparison and experimental design.

Table 1: Synthesis and Degradation of C8-HSL in Vibrio fischeri

| Parameter | Value | Reference |

| Synthesis Rate | 7,100 nM/hr | [4] |

| Degradation Rate Constant | 0.53 /hr | [4] |

Table 2: Binding Affinity of AHLs to LuxR-type Receptors

| Receptor | Ligand | Apparent Kd (µM) | Reference |

| CarR | 3-oxo-C8-HSL | ~0.5 | [6] |

| CarR | 3-oxo-C6-HSL | ~1.8 | [6] |

Table 3: Effective Concentrations of C8-HSL for Biological Activity

| Bacterium | Biological Effect | Effective Concentration | Reference |

| Vibrio fischeri | Inhibition of luminescence | 100 nM | [7] |

| Agrobacterium tumefaciens | Induction of traR expression | 25 nM | [8] |

| Activated Sludge | Increased Methane Emissions | 50 nM | [9] |

| Dendritic Cells | High Nitric Oxide Release | 60 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of C8-HSL and its extraction, detection, and quantification from bacterial cultures.

Chemical Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl-homoserine lactones.[11]

Materials:

-

L-homoserine lactone hydrobromide

-

Octanoyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at 0°C.

-

Slowly add octanoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Extraction of C8-HSL from Bacterial Culture

This protocol describes the liquid-liquid extraction of C8-HSL from bacterial culture supernatants.[12][13]

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% glacial acetic acid)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Acetonitrile (B52724) (HPLC grade)

-

0.22 µm syringe filter

Procedure:

-

Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully decant the supernatant into a clean flask.

-

Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

-

Shake vigorously for 2 minutes and allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate.

-

Combine the organic phases and evaporate the solvent using a rotary evaporator at 40°C.

-

Resuspend the dried extract in a known volume of acetonitrile (e.g., 1 mL).

-

Filter the resuspended extract through a 0.22 µm syringe filter.

-

Store the extract at -20°C until analysis.

Detection of C8-HSL using Biosensors

Biosensors are bacteria that produce a detectable signal, such as pigment or light, in response to the presence of specific AHLs.

C. violaceum CV026 is a mutant that does not produce its own AHL but produces the purple pigment violacein (B1683560) in the presence of short-chain AHLs (C4- to C8-HSLs).[14][15]

Materials:

-

C. violaceum CV026

-

Luria-Bertani (LB) agar (B569324) plates

-

C8-HSL extract or standard

-

Sterile paper discs

Procedure:

-

Prepare a lawn of C. violaceum CV026 on an LB agar plate.

-

Place sterile paper discs on the agar surface.

-

Spot a known amount of the C8-HSL extract or standard onto the paper discs.

-

Incubate the plate at 30°C for 24-48 hours.

-

A purple ring around the disc indicates the presence of C8-HSL.

A. tumefaciens KYC55 is a biosensor that carries a traG-lacZ fusion and produces β-galactosidase in the presence of a broad range of AHLs, including C8-HSL.[16][17]

Materials:

-

A. tumefaciens KYC55

-

AT minimal medium

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

C8-HSL extract or standard

Procedure:

-

Prepare an overlay of A. tumefaciens KYC55 in soft agar containing X-Gal.

-

Spot the C8-HSL extract or standard onto the surface of the agar.

-

Incubate the plate at 28°C for 24-48 hours.

-

A blue spot indicates the presence of C8-HSL.

Quantification of C8-HSL by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of C8-HSL.[16][18][19]

Materials:

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer

-

C8-HSL extract

-

C8-HSL standard for calibration curve

-

Acetonitrile (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

Procedure:

-

Prepare a calibration curve using serial dilutions of the C8-HSL standard.

-

Set up the HPLC method with a suitable gradient of acetonitrile and water with 0.1% formic acid to achieve chromatographic separation.

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for C8-HSL (e.g., m/z 228 -> 102).

-

Inject the C8-HSL extract and standards into the HPLC-MS/MS system.

-

Integrate the peak area for the C8-HSL transition in both the samples and the standards.

-

Quantify the amount of C8-HSL in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound has emerged from the shadow of the initial quorum-sensing discoveries to be recognized as a crucial signaling molecule in its own right. Its widespread use among Gram-negative bacteria to control a variety of important phenotypes makes it a significant area of study for understanding bacterial communication and for the development of novel anti-virulence and anti-biofilm strategies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the multifaceted roles of C8-HSL.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. Early Activation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iwaponline.com [iwaponline.com]

- 10. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

N-Octanoyl-L-homoserine Lactone (C8-HSL): A Technical Guide to its Mechanism of Action in Bacterial Quorum Sensing

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acyl Homoserine Lactones (AHLs) are a prominent class of signaling molecules that mediate quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors based on population density.[1][2] Among these, N-Octanoyl-L-homoserine lactone (C8-HSL) serves as a key autoinducer in numerous Gram-negative bacteria, regulating processes from virulence and biofilm formation to secondary metabolite production.[3][4] This technical guide provides an in-depth examination of the molecular mechanism of C8-HSL action, focusing on its interaction with LuxR-type transcriptional regulators. It consolidates quantitative data on binding affinities and gene induction, details key experimental protocols for studying its activity, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and therapeutic development.

Core Mechanism of Action: The LuxR-Type Circuit

The canonical mechanism of C8-HSL action involves its interaction with a cytoplasmic LuxR-type transcriptional regulator. This process is central to the QS systems of many proteobacteria.[5]

-

Synthesis and Diffusion: C8-HSL is synthesized in the bacterial cytoplasm by a LuxI-family synthase. As a small, lipid-soluble molecule, it is thought to passively diffuse across the bacterial cell membrane into the extracellular environment.[1][6]

-

Accumulation: As the bacterial population density increases, the extracellular concentration of C8-HSL rises. This concentration gradient eventually favors the diffusion of C8-HSL back into the cytoplasm.[2]

-

Receptor Binding: Inside the cell, C8-HSL binds to the N-terminal ligand-binding domain of a cognate LuxR-type receptor protein. This binding event induces a critical conformational change in the protein.[5][7]

-

Dimerization and DNA Binding: The C8-HSL-bound LuxR-type protein is stabilized, promoting its dimerization or oligomerization. This activated complex then recognizes and binds to a specific DNA sequence, often a 20-bp palindrome known as a "lux box," located in the promoter region of target genes.[8][9]

-

Transcriptional Regulation: The binding of the C8-HSL/receptor complex to the lux box typically recruits RNA polymerase, leading to the activation of transcription for target operons.[5] These operons often encode for virulence factors, biofilm matrix components, or enzymes for secondary metabolite synthesis.[1]

Caption: Canonical LuxR-type quorum sensing pathway activated by C8-HSL.

C8-HSL Activity in Key Bacterial Models

While the core mechanism is conserved, the specific role and efficacy of C8-HSL vary significantly across different bacterial species.

-

Vibrio fischeri: This bacterium uses a dual-AHL system to regulate bioluminescence. The primary autoinducer is 3-oxo-C6-HSL, synthesized by LuxI. A second system, the AinS/AinR system, produces C8-HSL.[10] C8-HSL can interact directly with the LuxR protein, but it is a much weaker activator than 3-oxo-C6-HSL.[9] Its main role is thought to be priming the LuxI/LuxR system at low cell densities, leading to a more robust activation of bioluminescence once the primary signal accumulates.[8] Directed evolution studies have successfully created LuxR variants with dramatically increased sensitivity to C8-HSL, demonstrating the plasticity of the receptor's ligand-binding pocket.[5][7]

-

Agrobacterium tumefaciens: In A. tumefaciens, the conjugal transfer of the Ti plasmid is controlled by the TraI/TraR QS system.[11] The cognate autoinducer synthesized by TraI is N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL).[12][13][14] Unsubstituted C8-HSL acts as a weak agonist or antagonist to the TraR receptor. Studies have shown that while 3-oxo-C8-HSL is a potent activator, many related analogs, likely including C8-HSL, are potent antagonists of TraR activity at wild-type expression levels.[12]

-

Chromobacterium violaceum: This soil bacterium regulates the production of the purple pigment violacein (B1683560) via the CviI/CviR QS system.[15] CviI primarily synthesizes N-hexanoyl-L-homoserine lactone (C6-HSL). However, the CviR receptor is responsive to a range of short-chain AHLs, including C4, C6, and C8-HSLs.[3][15] The mutant strain C. violaceum CV026, which is defective in its own AHL synthase, is widely used as a biosensor to detect the presence of short-to-medium chain exogenous AHLs, as it will produce violacein in response to them.[15][16]

-

Pseudoalteromonas galatheae: In this bacterium, associated with the marine red alga Porphyra haitanensis, C8-HSL is one of four AHLs produced. Experiments have shown that C8-HSL plays a primary role in regulating biofilm formation, with a positive correlation observed between C8-HSL concentration and the amount of biofilm produced.[4]

Quantitative Data on C8-HSL-Receptor Interactions

The interaction between C8-HSL and its cognate receptors can be quantified by parameters such as dissociation constants (Kd) and Hill coefficients, which describe binding affinity and cooperativity, respectively.

| Receptor System | Ligand | Dissociation Constant (K1 or Kd) | Hill Coefficient (m) | Target | Organism | Reference |

| LuxRMJ1 (Wild-Type) | C8-HSL | 1100 nM | 2.6 | lux Operon | Vibrio fischeri | [9] |

| LuxRES114 (Wild-Type) | C8-HSL | 1500 nM | 1.8 | lux Operon | Vibrio fischeri | [9] |

| LuxR-G2E (Evolved Variant) | C8-HSL | ~10 nM (EC50) | Not Reported | lux Operon | Vibrio fischeri | [7] |

| TraR | 3-oxo-C8-HSL | ~1-2 nM (Activation Threshold) | Not Reported | tra Regulon | Agrobacterium tumefaciens | [17] |

Table 1: Summary of quantitative parameters for C8-HSL and related autoinducers with their respective LuxR-type receptors. Data is derived from modeling and in vivo assays.

Key Experimental Protocols

Investigating the mechanism of C8-HSL requires a suite of specialized biochemical and microbiological assays.

Luciferase Reporter Assay for Quantifying AHL Activity

This is the gold standard for quantifying the activity of an AHL. It uses a reporter strain engineered to produce light (via luciferase) in response to a specific AHL-receptor interaction.

Principle: A bacterial strain is constructed that lacks its native AHL synthase but contains the cognate LuxR-type receptor gene and a reporter fusion where the promoter of a target gene (e.g., luxI) is fused to a luciferase operon (luxCDABE). When C8-HSL is added exogenously, it activates the receptor, which in turn drives the expression of luciferase, and the resulting luminescence can be measured.[18][19]

Detailed Methodology:

-

Strain Construction:

-

Use a suitable host strain (e.g., E. coli, or an AHL-negative mutant of the native organism).

-

Introduce a plasmid containing the LuxR-type receptor gene (e.g., luxR) under the control of a constitutive or inducible promoter.

-

Introduce a second reporter plasmid containing the target promoter (e.g., PluxI) fused to a luciferase gene cassette (e.g., luxCDABE from Photorhabdus luminescens). Ensure appropriate antibiotic resistance markers for selection.

-

-

Assay Preparation:

-

Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics at 30°C with shaking.

-

The next day, subculture the overnight culture into fresh medium to an optical density at 600 nm (OD600) of ~0.05-0.1.

-

Prepare a serial dilution of synthetic C8-HSL in a suitable solvent (e.g., DMSO or ethyl acetate) and then in the culture medium.

-

-

Induction and Measurement:

-

Dispense 100-200 µL of the subcultured reporter strain into the wells of a 96-well microtiter plate (preferably white or black with a clear bottom).

-

Add a small volume (1-2 µL) of the C8-HSL dilutions to the wells to achieve the desired final concentrations. Include a solvent-only control.

-

Incubate the plate at the optimal growth temperature (e.g., 30°C), shaking if possible.

-

Measure luminescence and OD600 at regular intervals using a plate reader. Luminescence is typically reported as Relative Light Units (RLU) normalized to cell density (RLU/OD600).

-

-

Data Analysis:

-

Plot the normalized luminescence (RLU/OD600) against the concentration of C8-HSL to generate a dose-response curve.

-

Use this curve to determine parameters like the EC50 (the concentration required for half-maximal activation).

-

Caption: A typical experimental workflow for a luciferase-based reporter assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to provide direct evidence that a C8-HSL-activated receptor protein binds to a specific DNA promoter sequence.[20][21]

Principle: A labeled DNA fragment (the probe) containing the putative binding site (lux box) is incubated with purified LuxR-type protein in the presence and absence of C8-HSL. The protein-DNA complexes are then separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled DNA indicates a binding event.[22]

Detailed Methodology:

-

Probe Preparation:

-

Synthesize two complementary oligonucleotides corresponding to the promoter region containing the lux box.

-

Label one of the oligonucleotides with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, DIG).

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe. Purify the probe.

-

-

Protein Purification:

-

Overexpress and purify the LuxR-type protein of interest, for example, using an N-terminal His-tag or GST-tag system in E. coli. Ensure the purified protein is soluble and stable.

-

-

Binding Reaction:

-

Set up binding reactions in a small volume (e.g., 20 µL). Each reaction should contain:

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

A fixed amount of the labeled DNA probe (~1 fmol).[22]

-

Increasing concentrations of the purified LuxR-type protein.

-

A saturating concentration of C8-HSL (e.g., 5-10 µM). Include control reactions without C8-HSL and without protein.

-

-

Incubate the reactions at room temperature or 30°C for 20-30 minutes to allow binding to reach equilibrium.

-

-

Electrophoresis:

-

Add loading dye (without SDS) to the reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide) in a cold buffer (e.g., 0.5x TBE).

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

-

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) and chemiluminescence.

-

Caption: Key steps involved in performing an EMSA to detect protein-DNA binding.

Conclusion and Future Directions

This compound is a versatile quorum sensing signal molecule whose mechanism of action is fundamentally tied to the activation of LuxR-type transcriptional regulators. While its role as a primary, potent autoinducer is established in some bacteria, in others it functions as a secondary signal, a weak agonist, or even an antagonist, highlighting the nuanced specificity of receptor-ligand interactions. For drug development professionals, the C8-HSL signaling pathway represents a valuable target. Developing molecules that act as antagonists to C8-HSL receptors or inhibit its synthesis could lead to novel anti-virulence therapies that disrupt bacterial communication without exerting selective pressure for antibiotic resistance. A thorough understanding of its mechanism, supported by the quantitative and methodological data presented herein, is critical for advancing both fundamental research and the development of next-generation antimicrobial strategies.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. Influence of bacterial N-acyl-homoserine lactones on growth parameters, pigments, antioxidative capacities and the xenobiotic phase II detoxification enzymes in barley and yam bean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae [mdpi.com]

- 5. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants | PLOS One [journals.plos.org]

- 10. Early Activation of Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]

- 21. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Central Role of N-Octanoyl-L-homoserine Lactone in Gram-Negative Bacterial Communication and Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, C8-HSL plays a pivotal role in regulating a wide array of physiological processes in a cell-density-dependent manner. This technical guide provides a comprehensive overview of the function of C8-HSL, with a particular focus on its involvement in the pathogenesis of clinically significant bacteria such as Pseudomonas aeruginosa and members of the Burkholderia cepacia complex. We delve into the molecular mechanisms of C8-HSL-mediated signaling, its impact on gene expression, and its role in controlling virulence factor production and biofilm formation. This guide also offers detailed experimental protocols for the study of C8-HSL and its effects, alongside a quantitative analysis of its regulatory influence.

Introduction to this compound (C8-HSL) and Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to coordinate their behavior as a population.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[1] this compound (C8-HSL) is a prominent member of the AHL family, characterized by an eight-carbon acyl chain attached to a homoserine lactone ring.

The fundamental principle of QS is that as the bacterial population density increases, the extracellular concentration of the autoinducer also rises. Once a threshold concentration is reached, the autoinducer binds to a cognate intracellular receptor protein, typically a transcriptional regulator of the LuxR family. This complex then modulates the expression of target genes, leading to a coordinated population-wide response. These regulated behaviors often include the production of virulence factors, biofilm formation, motility, and the synthesis of secondary metabolites.[2]

The C8-HSL Signaling Pathway

The canonical C8-HSL signaling pathway involves a LuxI-family synthase and a LuxR-family transcriptional regulator. In the context of Burkholderia cepacia, this system is designated as the CepI/CepR system.[2]

-

Synthesis of C8-HSL: The enzyme CepI, an AHL synthase, is responsible for the synthesis of C8-HSL.

-

Diffusion and Accumulation: C8-HSL is a small, diffusible molecule that can freely pass across the bacterial cell membrane.[1] As the bacterial population grows, C8-HSL accumulates in the extracellular environment.

-

Receptor Binding and Activation: At a critical concentration, C8-HSL diffuses back into the bacterial cells and binds to the cytoplasmic receptor protein, CepR. This binding induces a conformational change in CepR, leading to its dimerization and activation.

-

Transcriptional Regulation: The activated CepR-C8-HSL complex then binds to specific DNA sequences, known as cep boxes, located in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, leading to a global change in the bacterial gene expression profile.[3]

Quantitative Analysis of C8-HSL Function

The regulatory effects of C8-HSL are concentration-dependent and result in significant changes in the bacterial transcriptome and proteome.

C8-HSL Regulated Genes

Transcriptomic studies have identified a wide range of genes that are either up- or down-regulated in response to C8-HSL. These genes are involved in various cellular functions, including virulence, metabolism, and stress response.

Table 1: Representative Genes Regulated by C8-HSL in Pseudomonas aeruginosa

| Gene | Function | Fold Change (approx.) | Reference |

| lasB | Elastase | Up-regulated | [4] |

| rhlA | Rhamnolipid biosynthesis | Up-regulated | [5] |

| phzA1 | Phenazine biosynthesis | Up-regulated | [5] |

| pqsA | PQS biosynthesis | Up-regulated | [5] |

| hcnA | Hydrogen cyanide synthesis | Up-regulated |

Table 2: Representative Genes Regulated by the CepIR System (C8-HSL) in Burkholderia cenocepacia

| Gene | Function | Regulation | Reference |

| cepI | C8-HSL synthesis | Positive | [3] |

| aidA | Adhesion | Positive | [3] |

| Genes for swarming motility | Motility | Positive | [3] |

| Genes for biofilm formation | Biofilm | Positive | [3] |

| Genes for siderophore production | Iron acquisition | Negative | [2] |

| Genes for protease production | Virulence | Positive | [2] |

Concentration-Dependent Effects on Virulence Factors

The production of key virulence factors is tightly controlled by the concentration of C8-HSL.

Table 3: Concentration-Dependent Effects of C8-HSL on Virulence Factor Production

| Virulence Factor | Bacterial Species | C8-HSL Concentration | Observed Effect | Reference |

| Pyocyanin | Pseudomonas aeruginosa | 10 µM | Significant increase in production | [6] |

| Elastase | Pseudomonas aeruginosa | 1-10 µM | Dose-dependent increase in activity | [7] |

| Biofilm Formation | Burkholderia cenocepacia | 1-100 µM | Increased biofilm mass | [8][9] |

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to study C8-HSL and its functions.

Synthesis of this compound (C8-HSL)

Chemical synthesis of C8-HSL is essential for conducting controlled experiments. A common method involves the acylation of L-homoserine lactone.

Protocol:

-

Dissolve L-homoserine lactone hydrobromide in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to neutralize the hydrobromide.

-

Slowly add octanoyl chloride to the reaction mixture at 0°C.

-

Allow the reaction to proceed at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure C8-HSL.

Quantification of Biofilm Formation (Crystal Violet Assay)

This assay is a widely used method to quantify the amount of biofilm produced by bacteria.

References

- 1. Pseudomonas aeruginosa elastase and its role in pseudomonas infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct binding of the quorum sensing regulator CepR of Burkholderia cenocepacia to two target promoters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elastase Activity From Pseudomonas aeruginosa Respiratory Isolates and ICU Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of N-Octanoyl-L-homoserine lactone: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Experimental Methodologies, and Quantitative Analysis for Drug Development Professionals, Researchers, and Scientists.

N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As a crucial mediator of cell-to-cell communication, C8-HSL regulates a variety of physiological processes, including virulence factor production, biofilm formation, and motility.[1][2] A thorough understanding of its biosynthetic pathway is therefore of paramount importance for the development of novel antimicrobial strategies that target bacterial communication. This technical guide provides a comprehensive overview of the biosynthesis of C8-HSL, detailing the enzymatic reactions, quantitative data, and key experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of this compound is primarily catalyzed by members of the LuxI family of N-acyl-homoserine lactone (AHL) synthases.[3][4] These enzymes utilize two fundamental substrates from primary metabolism: S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP), specifically octanoyl-ACP for the synthesis of C8-HSL.[3][5]

The enzymatic reaction proceeds in a two-step mechanism:

-

Acylation of SAM: The reaction is initiated by a nucleophilic attack of the α-amino group of SAM on the carbonyl carbon of the octanoyl-ACP thioester. This step results in the formation of an octanoyl-SAM intermediate and the release of the holo-acyl carrier protein (ACP).[6]

-

Lactonization: Subsequently, an intramolecular cyclization occurs. The carboxylate of the methionine moiety of the octanoyl-SAM intermediate attacks the γ-carbon of the same molecule. This leads to the formation of the characteristic homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.[6]

The specificity of the synthesized AHL, in this case, C8-HSL, is determined by the specific LuxI-type synthase and the availability of the corresponding acyl-ACP substrate within the bacterial cell.[4][5]

Quantitative Data on C8-HSL Synthesis

The efficiency and kinetics of C8-HSL synthesis are influenced by the specific LuxI homolog and the reaction conditions. While comprehensive kinetic data for all C8-HSL synthases is not available, studies on representative enzymes provide valuable insights.

| Parameter | Enzyme | Value | Organism | Reference |

| Kinetic Parameters | ||||

| Km for Octanoyl-ACP | BmaI1 | ~10 µM | Burkholderia mallei | [5] |

| Km for SAM | BmaI1 | Not specified | Burkholderia mallei | [5] |

| Vmax | AinS | 2.37 mol/min/mol of protein (with octanoyl-ACP) | Vibrio fischeri | [7] |

| Optimal Conditions | ||||

| pH | RhlI (model for short-chain AHLs) | 7.8 - 8.0 | Pseudomonas aeruginosa | [8] |

| Temperature | RhlI (model for short-chain AHLs) | ~50°C (in vitro) | Pseudomonas aeruginosa | [8] |

| In Vivo Production | ||||

| Synthesis Rate | AinS system | 7,100 nM/hr | Vibrio fischeri | [9] |

Experimental Protocols

A variety of methods are employed to study the biosynthesis of C8-HSL, from quantifying enzyme activity to detecting the final product in complex biological samples.

Colorimetric Assay for AHL Synthase Activity (DPIP Assay)

This assay quantifies the release of free thiol groups from Coenzyme A (CoA) or holo-ACP during the acylation step of AHL synthesis. The released thiol reduces the dye 2,6-dichlorophenolindophenol (DPIP), leading to a measurable decrease in absorbance at 600 nm.[10][11]

Methodology:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:

-

100 mM HEPES buffer (pH 7.3)

-

30 µM DPIP

-

300-400 µM SAM

-

Varying concentrations of octanoyl-CoA or octanoyl-ACP (e.g., 10 µM to 200 µM)

-

-

Background Measurement: Incubate the reaction mixture for 10-20 minutes at the desired temperature (e.g., 37°C) and record the absorbance at 600 nm to determine the background rate of DPIP reduction.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the purified AHL synthase (e.g., 0.1-2 µM).

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The concentration of the product can be determined using the molar extinction coefficient of DPIP (Δε600 = 21,000 M-1cm-1).[10]

HPLC-MS for Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the detection and quantification of C8-HSL in complex mixtures, such as bacterial culture supernatants.[12][13]

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Centrifuge the bacterial culture to pellet the cells.

-

Acidify the supernatant to pH 3-4 with an appropriate acid (e.g., HCl).

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% methanol (B129727) in water).

-

-

HPLC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of C8-HSL (m/z 228.1) or Multiple Reaction Monitoring (MRM) for enhanced specificity, monitoring the transition of the parent ion to a characteristic fragment ion (e.g., m/z 102.1, corresponding to the homoserine lactone moiety).

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure C8-HSL.

-

Determine the concentration of C8-HSL in the samples by comparing their peak areas to the standard curve.

-

Bacterial Biosensor Assay

Bacterial biosensors are engineered strains that produce a detectable signal, such as light or color, in the presence of specific AHLs. Agrobacterium tumefaciens KYC55 is a commonly used biosensor that can detect a broad range of AHLs, including C8-HSL.[1][14]

Methodology:

-

Preparation of Biosensor Plates:

-

Prepare Luria-Bertani (LB) agar (B569324) plates supplemented with appropriate antibiotics for the biosensor strain and X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

-

Overlay the plates with a lawn of the A. tumefaciens KYC55 biosensor strain.

-

-

Sample Application:

-

Spot a small volume (e.g., 5-10 µL) of the bacterial culture supernatant or purified C8-HSL solution onto the biosensor lawn.

-

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Detection: The presence of C8-HSL will induce the expression of a reporter gene (e.g., lacZ) in the biosensor, leading to the hydrolysis of X-Gal and the formation of a blue-colored zone around the spot. The diameter and intensity of the blue zone can be used for semi-quantitative analysis.

Conclusion

The biosynthesis of this compound represents a critical process in bacterial communication and a promising target for novel antimicrobial therapies. A detailed understanding of the enzymatic machinery, reaction kinetics, and regulatory mechanisms governing this pathway is essential for the rational design of inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate C8-HSL synthesis, from in vitro enzyme characterization to in vivo quantification. Continued research in this area will undoubtedly pave the way for innovative strategies to combat bacterial infections by disrupting their ability to communicate and coordinate virulent behaviors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Acyl-Substrate Recognition by a Family of Acyl-Homoserine Lactone Synthases | PLOS One [journals.plos.org]

- 6. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms [mdpi.com]

- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]

- 10. pnas.org [pnas.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Engineering quorum quenching acylases with improved kinetic and biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small-molecule inhibitor binding to an N-acyl-homoserine lactone synthase - PMC [pmc.ncbi.nlm.nih.gov]

N-Octanoyl-L-homoserine lactone (C8-HSL) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. As a member of the N-acyl-homoserine lactone (AHL) family, C8-HSL plays a pivotal role in regulating gene expression in response to population density, influencing a range of physiological processes from biofilm formation to virulence factor production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of C8-HSL, along with detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Properties

This compound is composed of an eight-carbon acyl chain attached to a homoserine lactone ring.[1][2] This structure is fundamental to its function as a diffusible signaling molecule.

Chemical Structure:

The key chemical and physical properties of C8-HSL are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₃ | [3][5] |

| Molecular Weight | 227.30 g/mol | [3][6] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥95% | [4][7] |

| Solubility | ||

| DMSO | ~20 mg/mL | |

| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | |

| Ethanol | Soluble, but not recommended due to lactone ring opening | |

| Aqueous Buffers | Sparingly soluble (~0.3 mg/mL in a 1:2 solution of DMSO:PBS, pH 7.2) | |

| Storage | Store at -20°C as a crystalline solid. Aqueous solutions should not be stored for more than one day. | [5] |

| Stability | Stable for at least 2 years at +4°C when protected from light and moisture. | [4] |

Biological Significance: Quorum Sensing in Gram-Negative Bacteria

C8-HSL is a central autoinducer in the quorum sensing (QS) systems of numerous Gram-negative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.[8] In these systems, the concentration of C8-HSL in the environment serves as a proxy for bacterial population density.

The general mechanism of C8-HSL-mediated quorum sensing involves its synthesis by a LuxI-family synthase. As the bacterial population grows, C8-HSL accumulates. Once a threshold concentration is reached, C8-HSL binds to and activates a cognate LuxR-family transcriptional regulator. This activated complex then modulates the expression of target genes, leading to coordinated population-level behaviors.[2][9]

In Pseudomonas aeruginosa, C8-HSL is part of a complex hierarchical quorum-sensing network that also includes other AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[8] These signaling molecules and their respective regulators, LasR and RhlR, control the expression of a wide array of virulence factors and genes involved in biofilm formation.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological and experimental processes involving C8-HSL, the following diagrams have been generated using the DOT language.

Caption: General C8-HSL mediated quorum sensing signaling pathway in Gram-negative bacteria.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of C8-HSL.

Key Experimental Protocols

This section provides an overview of essential methodologies for the synthesis, purification, and biological analysis of C8-HSL.

Synthesis of this compound

A common method for the synthesis of C8-HSL involves the acylation of L-homoserine lactone.[1][10]

Materials:

-

L-homoserine lactone hydrobromide

-

Octanoyl chloride

-

Sodium carbonate

-

Water

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol or DCM/Ethyl Acetate)

Procedure:

-

A mixture of L-homoserine lactone hydrobromide and sodium carbonate is prepared.[1]

-

Water and dichloromethane are added to the mixture under vigorous stirring at room temperature.[1]

-

Octanoyl chloride is added dropwise to the reaction mixture.

-

The reaction is stirred for a specified period (e.g., 24 hours) to allow for the amide bond formation.[10]

-

The reaction mixture is then washed with a dilute acid solution (e.g., 5% HCl) and extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297).[10]

-

The organic phases are combined, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[10]

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of DCM/Methanol or DCM/Ethyl Acetate) to yield pure C8-HSL.[10]

-

The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Extraction of C8-HSL from Bacterial Cultures

C8-HSL can be extracted from the supernatant of bacterial cultures that produce it.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Rotary evaporator

-

Nitrogen gas

Procedure:

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.[11]

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[11]

-

Extract the supernatant multiple times with an equal volume of acidified ethyl acetate.[11]

-

Combine the organic extracts and evaporate the solvent using a rotary evaporator.[11]

-

Dry the remaining residue under a stream of nitrogen gas.[11]

-

The dried extract can then be redissolved in an appropriate solvent for further analysis.

Detection and Quantification of C8-HSL

Several methods can be employed for the detection and quantification of C8-HSL.

-

Thin-Layer Chromatography (TLC): A simple method for the qualitative detection of C8-HSL. The extracted sample is spotted on a C18 reversed-phase TLC plate and developed with an appropriate mobile phase. The presence of C8-HSL can be visualized using a biosensor overlay, such as Chromobacterium violaceum CV026, which produces a purple pigment in response to AHLs with C4 to C8 acyl chains.[11][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) allows for the quantification and purification of C8-HSL.[11][13] A C18 column is typically used with a gradient of water and acetonitrile, often with a formic acid modifier.[14]

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of C8-HSL.[11][13]

Biological Activity Assays

The biological activity of C8-HSL can be assessed using various in vitro assays.

-

Reporter Gene Assays: Bacterial strains engineered with a reporter gene (e.g., lacZ encoding β-galactosidase or lux operon for bioluminescence) under the control of a C8-HSL-responsive promoter can be used to quantify its activity. The level of reporter gene expression is proportional to the concentration of active C8-HSL.[12][15]

-

Biofilm Formation Assays: The effect of C8-HSL on biofilm formation can be quantified using methods like the crystal violet staining assay. Bacteria are grown in microtiter plates in the presence of varying concentrations of C8-HSL, and the amount of biofilm formed is quantified by staining with crystal violet and measuring the absorbance.[16]

-

Virulence Factor Expression Analysis: The impact of C8-HSL on the expression of specific virulence factors can be determined by measuring the activity of secreted enzymes (e.g., proteases, elastases) or by quantifying the expression of the corresponding genes using techniques like quantitative real-time PCR (qRT-PCR).

-

Cytotoxicity Assays: To assess the effect of C8-HSL on host cells, cytotoxicity assays such as the MTT assay can be performed on relevant cell lines (e.g., dendritic cells).[7] This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

-

Immunogenicity Assays: The potential of C8-HSL to stimulate an immune response can be evaluated by measuring the release of immune mediators, such as nitric oxide (NO), from immune cells like dendritic cells using the Griess assay.[7]

Conclusion

This compound is a fundamentally important molecule in the field of microbiology, with significant implications for bacterial pathogenesis and the development of novel antimicrobial strategies. A thorough understanding of its chemical properties, biological functions, and the experimental methods used to study it is crucial for researchers in both basic science and drug development. This guide provides a foundational resource to aid in the design and execution of research focused on this key quorum-sensing signal.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Natural producers of N-Octanoyl-L-homoserine lactone in microbial communities

For Researchers, Scientists, and Drug Development Professionals

N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system that allows bacteria to coordinate their collective behavior in a density-dependent manner.[1] This technical guide provides a comprehensive overview of the natural microbial producers of C8-HSL, detailed experimental protocols for its study, and an exploration of the intricate signaling pathways it governs. Understanding the production and function of C8-HSL is paramount for developing novel anti-virulence strategies and manipulating microbial communities in various contexts, from industrial applications to human health.

Natural Producers of this compound (C8-HSL)

A diverse range of Gram-negative bacteria have been identified as natural producers of C8-HSL. This signaling molecule often works in concert with other N-acyl homoserine lactones (AHLs) to fine-tune gene expression. The following table summarizes key microbial producers of C8-HSL and includes available quantitative data on their production levels.

| Microbial Species | Other AHLs Produced | Quantitative Data on C8-HSL Production | Notes and References |

| Pseudomonas aeruginosa | 3-oxo-C12-HSL, C4-HSL, C6-HSL, 3-oxo-C8-HSL, 3-oxo-C10-HSL | Detected but less abundant than other AHLs. | The LasI/R and RhlI/R systems are the primary quorum-sensing circuits.[2] |

| Burkholderia species (e.g., B. cepacia, B. thailandensis) | C6-HSL, 3-hydroxy-C10-HSL, 3-hydroxy-C8-HSL | Predominantly produced by the CepI/CepR system. | C8-HSL is a primary AHL in many Burkholderia species.[3] |

| Vibrio fischeri | 3-oxo-C6-HSL, C6-HSL, C7-HSL, 3-OH-C8-HSL, 3-oxo-C8-HSL, C9-HSL, C10-HSL, 3-OH-C10-HSL, 3-OH-C12-HSL | Synthesis rate: 7.1 x 10³ nM/hr. Detected at concentrations between 2 and 1,100 nmol/L. | Produced by the AinS synthase as part of a secondary quorum-sensing system.[4] |

| Pseudoalteromonas galatheae | C4-HSL, C18-HSL, 3-oxo-C16-HSL | Production confirmed, but quantitative levels not specified. C8-HSL is a primary regulator of biofilm formation. | Isolated from the surface of the red macroalga Porphyra haitanensis.[5][6] |

| Novosphingobium sp. (strain Rr2-17) | C10-HSL, C12-HSL, C14-HSL, 3-OH-C6-HSL, 3-OH-C8-HSL, 3-OH-C10-HSL, 3-OH-C12-HSL, 3-OH-C14-HSL | Unsubstituted C8-HSL is produced, but is less abundant than 3-OH-C8-HSL and 3-OH-C10-HSL. | Isolated from a grapevine crown gall tumor.[7][8] |

| Klebsiella pneumoniae | C12-HSL | Production confirmed by mass spectrometry. | Isolated from the human tongue surface.[9][10] |

| Citrobacter amalonaticus | Not specified | Production detected. | Isolated from human dental plaque. |

| Gloeothece sp. (PCC6909) | Not specified | Production confirmed. | A colonial cyanobacterium.[11] |

| Aeromonas veronii | 3-OH-C8-HSL | Production confirmed. | Associated with sturgeon spoilage.[12] |

Experimental Protocols

Accurate and reproducible methods for the extraction, detection, and quantification of C8-HSL are crucial for studying its role in microbial communities. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Extraction of C8-HSL from Bacterial Cultures

This is a widely used method for the extraction of a broad range of AHLs, including C8-HSL, from culture supernatants.[13][14]

Materials:

-

Bacterial culture grown to the stationary phase

-

Ethyl acetate (B1210297) (HPLC grade)

-

Glacial acetic acid

-

Centrifuge and sterile centrifuge tubes

-

Separatory funnel

-

Rotary evaporator or nitrogen stream evaporator

-

Acetonitrile (B52724) (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a sterile flask.

-

Acidification: Acidify the supernatant by adding glacial acetic acid to a final concentration of 0.1% to 0.5% (v/v).[13][15]

-

First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure. Allow the layers to separate, and collect the upper organic phase.[13]

-

Repeat Extraction: Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate to maximize recovery.[13]

-

Solvent Evaporation: Pool the organic extracts and evaporate the ethyl acetate using a rotary evaporator at 40-45°C or under a gentle stream of nitrogen until a dry residue is obtained.[13]

-

Reconstitution: Resuspend the dried extract in a known volume of acetonitrile (e.g., 1 mL) for analysis.[13]

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Storage: Store the final extract at -20°C until analysis.

SPE is an effective method for cleaning up and concentrating AHLs from complex samples. A C18 reversed-phase cartridge is commonly used.

Materials:

-

C18 SPE cartridge (e.g., 100mg/1ml)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC or LC-MS grade)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (HPLC grade)

-

Vacuum manifold or positive pressure manifold

-

Nitrogen stream evaporator or Speed-Vac

Procedure:

-

Sample Pre-treatment: Centrifuge the bacterial culture to obtain the cell-free supernatant. Acidify the supernatant with TFA to a final concentration of 0.1% (v/v).

-

Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge to activate the sorbent.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% TFA in water. Do not allow the cartridge to dry out.

-

Sample Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop per second.

-

Washing (Desalting): Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove salts and polar impurities.

-

Elution: Elute the bound AHLs with 1 mL of 50% acetonitrile in water with 0.1% TFA. Collect the eluate in a clean tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a Speed-Vac. Reconstitute the dried extract in a suitable solvent and volume for analysis (e.g., 100 µL of acetonitrile).

Protocol 2: Detection and Quantification of C8-HSL

TLC combined with bacterial biosensors is a sensitive and cost-effective method for detecting AHLs.

Materials:

-

C18 reversed-phase TLC plate

-

Methanol

-

Water

-

Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136 biosensor strain

-

Luria-Bertani (LB) agar (B569324)

-

X-Gal (for A. tumefaciens A136)

-

Synthetic C8-HSL standard

Procedure:

-

TLC Plate Preparation: Spot the extracted samples and the C8-HSL standard onto the C18 reversed-phase TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing a mobile phase of 60% methanol in water.[13]

-

Drying: Allow the plate to air-dry completely in a fume hood.

-

Bioassay Overlay:

-

For C. violaceum CV026: Overlay the TLC plate with molten LB agar (0.7% agar) seeded with an overnight culture of C. violaceum CV026. This strain produces a purple pigment (violacein) in the presence of short-chain AHLs (C4-C8).[4][16]

-

For A. tumefaciens A136: Overlay the plate with LB agar containing X-Gal and seeded with an overnight culture of A. tumefaciens A136. This biosensor produces a blue color in the presence of a wide range of AHLs.[17][18]

-

-

Incubation: Incubate the plate overnight at 30°C.

-

Detection: The presence of C8-HSL will be indicated by a purple spot (CV026) or a blue spot (A136) at the same retention factor (Rf) as the C8-HSL standard.[13]

LC-MS/MS is a highly sensitive and specific method for the quantification of C8-HSL.

Instrumentation and Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[9]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile[9]

-

-

Gradient Program: A typical gradient could be: 0-2 min, 20% B; 2-12 min, 20-80% B; 12-14 min, 80% B; 14-15 min, 80-20% B; 15-20 min, 20% B. The flow rate is typically around 0.3 mL/min.[10]

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Parameters:

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of C8-HSL of known concentrations in the same solvent as the final extract.

-

Sample Analysis: Inject the extracted samples and the standards into the LC-MS/MS system.

-

Quantification: Quantify the amount of C8-HSL in the samples by comparing the peak areas of the specific precursor-to-product ion transition with the calibration curve.

C8-HSL Signaling Pathways

C8-HSL is a key player in the complex regulatory networks of many bacteria. The following diagrams illustrate its role in the signaling pathways of three well-studied microorganisms.

Vibrio fischeri: The AinS/AinR System

In Vibrio fischeri, the AinS synthase produces C8-HSL, which is part of a secondary quorum-sensing system that intersects with the primary LuxI/LuxR system responsible for bioluminescence.

References

- 1. The Autoinducer this compound (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Global quantitative proteome analysis of a multi-resistant Klebsiella pneumoniae strain [frontiersin.org]

- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and degradation rate constant of C8 - Bacteria Vibrio fischeri - BNID 112004 [bionumbers.hms.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quorum sensing signals of the grapevine crown gall bacterium, Novosphingobium sp. Rr2-17: use of inducible expression and polymeric resin to sequester acyl-homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quorum sensing signals of the grapevine crown gall bacterium, Novosphingobium sp. Rr2-17: use of inducible expression and polymeric resin to sequester acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Short Chain N-Acylhomoserine Lactone Production by Clinical Multidrug Resistant Klebsiella pneumoniae Strain CSG20 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum sensing in Cyanobacteria: N-octanoyl-homoserine lactone release and response, by the epilithic colonial cyanobacterium Gloeothece PCC6909 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolite extractions - ActinoBase [actinobase.org]

- 14. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 16. researchgate.net [researchgate.net]

- 17. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acyl-Homoserine Lactones in Bacterial Communication

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Acyl-Homoserine Lactones (AHLs) and Quorum Sensing

Acyl-homoserine lactones (AHLs) are a class of small signaling molecules primarily produced by Gram-negative bacteria. They are the cornerstone of a cell-to-cell communication system known as quorum sensing (QS).[1][2] This intricate signaling process allows a population of bacteria to monitor its own density and collectively alter gene expression.[3] When the bacterial population reaches a certain threshold, or "quorum," the accumulated concentration of AHLs triggers the coordinated regulation of various processes.[4] These processes are often beneficial to the bacterial community, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis.[2][5]

The canonical AHL molecule consists of a conserved homoserine lactone (HSL) ring connected to an acyl side chain via an amide bond.[4][6] The specificity of the signal is determined by the length (typically C4 to C18) and modification (e.g., 3-oxo or 3-hydroxy substitutions) of this acyl chain.[6][7] This structural diversity allows for a high degree of specificity in communication, often enabling intraspecies and sometimes interspecies signaling.[1][8] Understanding the mechanisms of AHL-mediated communication is critical for developing novel therapeutic strategies, such as quorum quenching, which aim to disrupt bacterial pathogenesis by interfering with these signaling pathways.

The Core AHL Signaling Pathway: The LuxI/LuxR Paradigm

The most well-characterized AHL-mediated quorum sensing system is the LuxI/LuxR-type circuit, first discovered in the bioluminescent bacterium Vibrio fischeri.[3][5] This system serves as a model for understanding bacterial communication and is composed of two key proteins:

-

LuxI-type Synthases : These are the enzymes responsible for synthesizing AHL signal molecules.[1][9] They catalyze the formation of an amide bond between S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[10]

-

LuxR-type Receptors : These are cytoplasmic proteins that act as both AHL receptors and transcriptional regulators.[1][11] In the absence of their cognate AHL, most LuxR proteins are unstable or inactive.[11]

The signaling cascade proceeds as follows:

-

During growth, the LuxI-type synthase produces a basal level of a specific AHL molecule.

-

Being small and lipophilic, the AHL can diffuse across the bacterial cell membrane into the extracellular environment.[6][9]

-

As the bacterial population density increases, the extracellular concentration of the AHL rises in tandem.

-

Once a critical threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor protein.[12]

-

This AHL-LuxR complex then dimerizes and binds to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[11][[“]]

-

This binding event activates or represses the transcription of these target genes, often including the luxI gene itself, creating a positive feedback loop that rapidly amplifies the signal and synchronizes the population's response.[[“]]

Diversity and Specificity of AHL Molecules

The remarkable specificity of quorum sensing systems is largely due to the structural diversity of AHL molecules. Bacteria can produce and respond to AHLs with distinct acyl chains, preventing crosstalk with unintended recipients.[14] Below is a table summarizing some well-studied Gram-negative bacteria and their primary AHL signals.

| Bacterial Species | AHL Synthase(s) | Primary AHL(s) Produced | Regulated Phenotypes |

| Pseudomonas aeruginosa | LasI, RhlI | N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL), N-butanoyl-L-HSL (C4-HSL) | Virulence, Biofilm Formation, Swarming Motility[1][15] |

| Vibrio fischeri | LuxI | N-(3-oxohexanoyl)-L-HSL (3-oxo-C6-HSL) | Bioluminescence[2] |

| Agrobacterium tumefaciens | TraI | N-(3-oxooctanoyl)-L-HSL (3-oxo-C8-HSL) | Ti Plasmid Conjugation[4] |

| Chromobacterium violaceum | CviI | N-hexanoyl-L-HSL (C6-HSL) | Violacein (B1683560) (pigment) production, Biofilm Formation[4] |

| Burkholderia mallei | BmaI1, BmaI3 | N-octanoyl-L-HSL (C8-HSL), N-(3-hydroxyoctanoyl)-L-HSL (3-hydroxy-C8-HSL) | Virulence Factor Production[6] |

| Rhodopseudomonas palustris | RpaI | p-coumaroyl-HSL (pC-HSL) | Atypical aroyl-HSL, role under investigation[6] |

Biochemistry of AHL Synthesis and Degradation

The cellular concentration of AHLs is tightly controlled not only by synthesis but also by degradation, a process known as quorum quenching.

AHL Synthesis: As previously mentioned, LuxI-family synthases catalyze the ligation of SAM and an acyl-ACP. The mechanism involves a nucleophilic attack by the amine of SAM on the carbonyl carbon of the acyl chain, followed by an intramolecular cyclization (lactonization) to form the homoserine lactone ring.[10]

AHL Degradation: Bacteria have evolved enzymatic mechanisms to degrade AHL signals, which can serve to terminate a signal or to interfere with the communication of competing species. There are two primary classes of AHL-degrading enzymes:

-

AHL Lactonases : These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive as it can no longer bind to its LuxR receptor.[16][17]

-

AHL Acylases (or Amidase) : These enzymes cleave the amide bond linking the acyl side chain to the homoserine lactone ring, yielding a free fatty acid and the HSL ring.[16][17]

Quantitative Analysis of AHL Activity

Quantitative data is essential for understanding the structure-activity relationships of AHLs and for developing synthetic modulators. This data is often presented as IC₅₀ values (the concentration of an antagonist required to inhibit 50% of the response) or EC₅₀ values (the concentration of an agonist required to elicit 50% of the maximal response). The table below presents example data for synthetic AHL analogues tested against various bacterial reporter strains, illustrating how modifications to the acyl chain affect activity.

| Compound Structure | Target Species | Activity Type | Value |

| N-heptanoyl-L-HSL | A. tumefaciens | Antagonist | IC₅₀: 1.1 µM |

| N-nonanoyl-L-HSL | A. tumefaciens | Antagonist | IC₅₀: 0.8 µM |

| N-(4-phenylbutanoyl)-L-HSL | P. aeruginosa | Antagonist | IC₅₀: 1.0 µM |

| N-(3-oxodecanoyl)-L-HSL | V. fischeri | Agonist | EC₅₀: 1.2 nM |